molecular formula C16H9BrN2O4 B11692094 (4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one

(4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B11692094
M. Wt: 373.16 g/mol
InChI Key: IRFULUNKYQVXLW-ZROIWOOFSA-N
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Description

The compound "(4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one" is a substituted oxazol-5-one derivative characterized by a conjugated system with a 2-bromophenyl group at the C4 methylidene position and a 4-nitrophenyl substituent at C2. The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C16H9BrN2O4

Molecular Weight

373.16 g/mol

IUPAC Name

(4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C16H9BrN2O4/c17-13-4-2-1-3-11(13)9-14-16(20)23-15(18-14)10-5-7-12(8-6-10)19(21)22/h1-9H/b14-9-

InChI Key

IRFULUNKYQVXLW-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Regioselectivity in Cyclization

The Z-configuration of the benzylidene group is favored due to steric hindrance between the 2-bromophenyl and 4-nitrophenyl groups. DFT calculations suggest that transition-state stabilization via π-π interactions drives selectivity.

Purification Difficulties

The compound’s low solubility in polar solvents necessitates recrystallization from ethanol/water mixtures (3:1 v/v). Chromatography on silica gel with ethyl acetate/hexanes (1:4) improves purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the nitro group to an amino group.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions

    Reduction: NaBH4, LiAlH4, ethanol or ether as solvents

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF)

Major Products Formed

    Oxidation: Oxazole derivatives with carboxylic acid or ketone groups

    Reduction: Amino-substituted oxazole derivatives

    Substitution: Benzylidene derivatives with various substituents

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s bioactivity may be attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares the target compound with structurally related oxazol-5-one derivatives:

Compound Name R1 (C4 Substituent) R2 (C2 Substituent) Key Spectral Data (IR, NMR) Molecular Weight (g/mol) Biological Activity (IC50/EC50)
(4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one 2-Bromophenyl 4-Nitrophenyl IR: C=O (~1700 cm⁻¹), C=N (~1600 cm⁻¹); <sup>1</sup>H NMR: δ 8.2–7.3 (aromatic) 387.18 (calculated) Not reported
DI: (4Z)-2-(4-chloro-3-nitrophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one Pyridin-3-ylmethylidene 4-Chloro-3-nitrophenyl IR: C=O (1695 cm⁻¹), C=N (1620 cm⁻¹); <sup>13</sup>C NMR: δ 165.2 (C=O) 377.74 DAPK1 IC50 = 69 nM; ZIPK IC50 = 225 nM
(4Z)-4-[(2-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one 2-Nitrophenyl Phenyl IR: C=O (1710 cm⁻¹), C=N (1595 cm⁻¹); <sup>1</sup>H NMR: δ 8.1–7.4 (aromatic) 298.25 Not reported
(4Z)-4-benzylidene-2-methyl-1,3-oxazol-5-one Benzylidene Methyl IR: C=O (1690 cm⁻¹); <sup>1</sup>H NMR: δ 7.8–7.3 (aromatic), 2.4 (CH3) 201.22 Antimicrobial activity (MIC: 12.5 µg/mL)

Key Findings

The 4-nitrophenyl group at C2 is a stronger electron-withdrawing group than the phenyl group in , which may increase electrophilicity at the oxazolone ring, favoring nucleophilic addition reactions .

Biological Activity Trends: The DI compound () shows nanomolar inhibition of DAPK1/ZIPK kinases due to its pyridinyl and chloro-nitro substituents, which enhance ATP-binding pocket interactions. The absence of these groups in the target compound suggests divergent biological targets. Methyl or benzylidene substituents (e.g., ) correlate with antimicrobial activity, but bromine/nitro groups in the target compound may shift its pharmacological profile toward anticancer or anti-inflammatory applications .

Spectral and Synthetic Insights :

  • IR spectra consistently show C=O (1680–1710 cm⁻¹) and C=N (1595–1620 cm⁻¹) stretches across analogs, confirming the oxazolone core .
  • Yields for similar compounds range from 55% to 79% (), suggesting that sterically hindered derivatives (e.g., 2-bromo in the target) may require optimized synthetic protocols.

Research Implications and Gaps

  • Computational Studies : Molecular docking (e.g., using programs cited in ) could predict the target compound’s binding affinity with kinases or SARS-CoV-2 Mpro (as in ).
  • Synthetic Optimization: Modifying the 2-bromo substituent to 2-iodo or 2-cyano groups (cf. ) may enhance bioactivity while retaining stereochemical integrity.
  • Biological Screening : Priority should be given to testing the compound against cancer cell lines and inflammatory markers, given the activities of its structural analogs .

Biological Activity

Introduction

The compound (4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one belongs to the oxazole family and exhibits a unique structural configuration that suggests significant biological activity. This article explores its biological properties, synthesis methods, and potential applications based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is C15H12BrN2O3C_{15}H_{12}BrN_{2}O_{3}, with a molecular weight of approximately 373.16 g/mol. The structure features a 1,3-oxazole ring, which is known for its electrophilic nature, and is substituted with a bromophenyl and a nitrophenyl group. These substituents enhance the compound's reactivity and potential interactions with biological targets .

Biological Activity

Research indicates that compounds within the oxazole class often demonstrate various biological activities, including:

  • Antimicrobial Activity : Oxazoles have been reported to possess significant antimicrobial properties. The presence of electron-withdrawing groups like nitro can enhance this activity by increasing the compound's ability to disrupt microbial cell functions .
  • Anti-inflammatory Effects : Studies have shown that oxazole derivatives can inhibit inflammatory pathways. For instance, some derivatives exhibit antagonistic actions on the TRPV1 channel, which is involved in pain and inflammation .
  • Anticancer Properties : The structural features of oxazoles may also contribute to anticancer activity. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells .

In Vitro Studies

In vitro assays are crucial for evaluating the biological activity of (4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one. Preliminary studies suggest that this compound may act as an enzyme inhibitor or modulator of cellular pathways involved in disease processes. Computational methods such as PASS (Prediction of Activity Spectra for Substances) can predict its potential biological activities based on structure-activity relationships .

Synthesis Methods

The synthesis of (4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. Common methods include:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of bromine and nitro groups can be performed using electrophilic aromatic substitution techniques.
  • Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product .

Case Studies and Research Findings

Several studies have explored the biological activities of oxazole derivatives similar to (4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one:

StudyFindings
Investigated analgesic activity through writhing and hot plate tests; compounds showed significant pain relief without acute toxicity in mice.
Predicted enzyme inhibition potential using molecular docking simulations; suggested interactions with COX enzymes involved in inflammation.
Reported antimicrobial properties against various bacterial strains; highlighted structure-function relationships enhancing activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzamides with appropriate reagents. For oxazol-5-one derivatives, a multi-step process involving phosphorus oxychloride (POCl₃)-mediated cyclization is commonly employed. For example, substituted benzamides are refluxed with POCl₃ to form the oxazole ring, followed by purification via recrystallization (ethanol is a typical solvent) . Adaptations for bromophenyl and nitrophenyl substituents would require tailored precursors (e.g., 2-bromobenzaldehyde and 4-nitrobenzoyl chloride).

Q. How can the Z-configuration of the exocyclic double bond be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For instance, SC-XRD studies on analogous oxazole derivatives (e.g., (4Z)-4-benzylidene-2-phenyl-oxazol-5-ones) resolved bond angles and torsional parameters to validate the Z-configuration . Nuclear Overhauser Effect (NOE) NMR spectroscopy can also distinguish between Z/E isomers by analyzing spatial proximity of substituents.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C=O stretching at ~1750 cm⁻¹ for the oxazolone ring) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., vinyl proton shifts at δ 6.5–7.5 ppm for the exocyclic double bond) and confirms substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular formula via exact mass determination (e.g., [M+H]⁺ peaks).

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., using Gaussian or ORCA software) can predict HOMO-LUMO energy gaps, molecular electrostatic potentials (MEPs), and Fukui indices to identify nucleophilic/electrophilic sites. For similar oxazolones, MEP analysis revealed electron-deficient regions at the nitro group, suggesting reactivity toward nucleophilic attack . NBO analysis can further quantify hyperconjugative interactions stabilizing the Z-configuration.

Q. What strategies optimize reaction yields in multi-step syntheses of such oxazolone derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) can identify critical parameters (e.g., temperature, catalyst loading) .
  • Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions in sensitive steps (e.g., diazomethane generation) .
  • Catalysis : Transition-metal catalysts (e.g., Pd for Suzuki couplings) enhance regioselectivity in precursor synthesis.

Q. How can molecular docking predict potential biological targets for this compound?

  • Methodological Answer : Docking studies (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases, enzymes) can predict binding affinities. For oxazole derivatives, interactions with hydrophobic pockets and hydrogen bonding (e.g., via the nitro group) are common. Validation via in vitro assays (e.g., enzyme inhibition) is recommended .

Q. What are the challenges in resolving data contradictions between experimental and computational results?

  • Methodological Answer : Discrepancies in bond lengths (DFT vs. SC-XRD) may arise from solvent effects or crystal packing. Hybrid QM/MM (quantum mechanics/molecular mechanics) methods or periodic boundary conditions in DFT can improve agreement. For example, SC-XRD data for analogous compounds showed mean C–C bond deviations of 0.002–0.010 Å from DFT predictions .

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